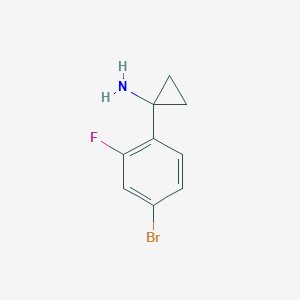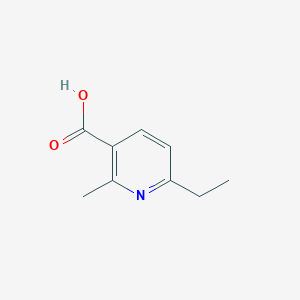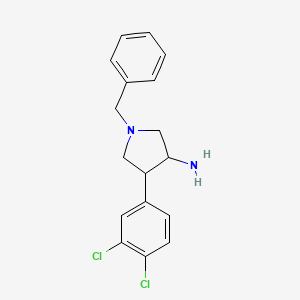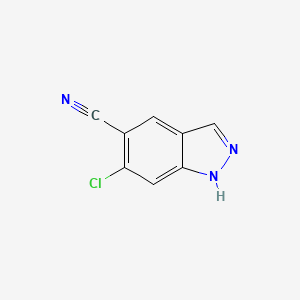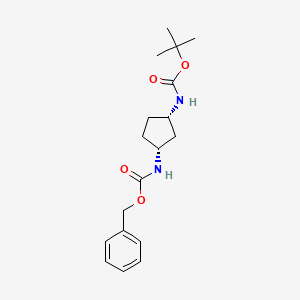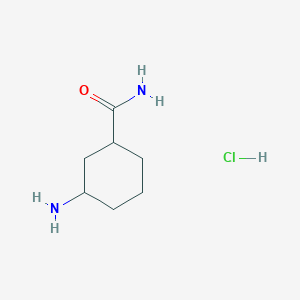![molecular formula C25H15B B1374387 4-Bromo-9,9'-spirobi[fluorene] CAS No. 1161009-88-6](/img/structure/B1374387.png)
4-Bromo-9,9'-spirobi[fluorene]
Overview
Description
4-Bromo-9,9’-spirobi[fluorene] is a type of fluorene, which is a polycyclic aromatic hydrocarbon . It can be used as an intermediate in the production of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of 4-Bromo-9,9’-spirobi[fluorene] involves several steps. The yellow mixture obtained in the initial stage is stirred at the same temperature for 1 hour. Then, 4-bromo-9H-fluorene-9-one (1.00g, 3.86mmol, 1.15 equivalents) is added dropwise in a solution of dry THF (35ml). The mixture is stirred at -78°C for another 30 minutes and allowed to gradually warm to room temperature overnight .Molecular Structure Analysis
The molecular formula of 4-Bromo-9,9’-spirobi[fluorene] is C25H15Br . The molecular weight is 395.3 g/mol . The InChI code is 1S/C25H15Br/c26-23-15-7-14-22-24(23)18-10-3-6-13-21(18)25(22)19-11-4-1-8-16(19)17-9-2-5-12-20(17)25/h1-15H .Physical and Chemical Properties Analysis
4-Bromo-9,9’-spirobi[fluorene] is a solid at 20°C . The melting point ranges from 157.0 to 161.0°C .Scientific Research Applications
1. Application in Phosphorescent OLEDs
4-Bromo-9,9'-spirobi[fluorene] (4-Br-SBF) has been used as a platform for synthesizing pyridine-substituted spirobifluorene (SBF) dyes. These dyes are significant in creating organic semiconductors with high triplet energy levels, suitable for use as hosts in green and sky-blue phosphorescent organic light-emitting diodes (PhOLEDs). This application leverages the high triplet energy levels (around 2.7 eV) of these dyes for efficient OLED functionality (Thiéry et al., 2015).
2. Role in Synthesis of Novel Spirobifluorene Derivatives
4-Br-SBF serves as a starting point in the synthesis of various spirobifluorene derivatives. These derivatives, such as 2-(2-Methyl-9,9'-spirobi[fluoren]-7-yl)-1H-benzo[d]imidazole (SPFMB), show remarkable properties like high thermal stability and spectral sensitivities to pH changes, making them potential candidates for optical pH sensors and electroluminescent properties (Ron, 2014).
3. Development of Novel Polyimides
A novel spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomer was prepared starting from 4-Br-SBF. This development led to the synthesis of new polyimides with excellent solubility, optical transparency, and thermal stability. These materials, with their low moisture absorptions and low dielectric constants, are promising for applications in electronics (Zhang et al., 2010).
4. Enhancement of OLED Device Performance
The structurally modified 4-Br-SBF has been used to create ter(9,9-diarylfluorene)s, exhibiting intense blue fluorescence and excellent quantum yields. These modifications enhance the thermal and morphological stability of OLED devices, demonstrating their utility in creating efficient blue light-emitting devices with high external quantum efficiency (Wong et al., 2002).
5. Influence in Synthesis of Luminescent Materials
The introduction of 4-Br-SBF in the synthesis process has led to the creation of luminescent materials with enhanced properties. For instance, the development of materials like 2',7'-bis(4-amino-2-trifluoromethylphenoxy)-spiro (fluorene-9,9′-xanthene) has resulted in polyimides with high thermal stability, transparency, and organosolubility, suitable for electronic applications (Zhang et al., 2011).
Mechanism of Action
Target of Action
4-Bromo-9,9’-spirobi[fluorene] is a type of fluorene, which is a polycyclic aromatic hydrocarbon . It primarily targets organic light-emitting diodes (OLEDs) and is used as an intermediate in their production .
Mode of Action
The compound interacts with its targets through a process known as spiroconjugation . This is a unique type of conjugation that occurs in spirobifluorenes, a class of compounds to which 4-Bromo-9,9’-spirobi[fluorene] belongs . The spiroconjugation effect enhances the electronic properties of the compound, making it suitable for use in optoelectronic devices .
Biochemical Pathways
Given its application in oleds, it can be inferred that the compound plays a role in the electron transport pathway within these devices .
Pharmacokinetics
This suggests that its bioavailability may be influenced by factors such as solubility and stability .
Result of Action
The primary result of 4-Bromo-9,9’-spirobi[fluorene]'s action is the enhancement of the electronic properties of OLEDs . This is achieved through the spiroconjugation effect, which improves the performance of these devices .
Action Environment
The action of 4-Bromo-9,9’-spirobi[fluorene] is influenced by environmental factors such as temperature and light exposure . For instance, the compound is stable under light and heat, suggesting that it can maintain its efficacy under a range of environmental conditions . Furthermore, it should be stored in a dry, room-temperature environment to preserve its stability .
Biochemical Analysis
Biochemical Properties
4-Bromo-9,9’-spirobi[fluorene] plays a significant role in various biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of 4-Bromo-9,9’-spirobi[fluorene] to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of 4-Bromo-9,9’-spirobi[fluorene] on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 4-Bromo-9,9’-spirobi[fluorene] can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Bromo-9,9’-spirobi[fluorene] exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites . This binding can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-9,9’-spirobi[fluorene] can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions . Long-term studies have shown that prolonged exposure to 4-Bromo-9,9’-spirobi[fluorene] can lead to significant changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Bromo-9,9’-spirobi[fluorene] vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that high doses of 4-Bromo-9,9’-spirobi[fluorene] can cause liver and kidney damage in animal models, indicating a threshold effect .
Metabolic Pathways
4-Bromo-9,9’-spirobi[fluorene] is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 4-Bromo-9,9’-spirobi[fluorene] is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, it has been observed to bind to albumin in the bloodstream, facilitating its transport to different tissues .
Subcellular Localization
The subcellular localization of 4-Bromo-9,9’-spirobi[fluorene] is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production .
Properties
IUPAC Name |
4-bromo-9,9'-spirobi[fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Br/c26-23-15-7-14-22-24(23)18-10-3-6-13-21(18)25(22)19-11-4-1-8-16(19)17-9-2-5-12-20(17)25/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXFSXMUBDPXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C(=CC=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298920 | |
| Record name | 4-Bromo-9,9′-spirobi[9H-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161009-88-6 | |
| Record name | 4-Bromo-9,9′-spirobi[9H-fluorene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1161009-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-9,9′-spirobi[9H-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-9,9'-Spirobi[9H-fluorene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


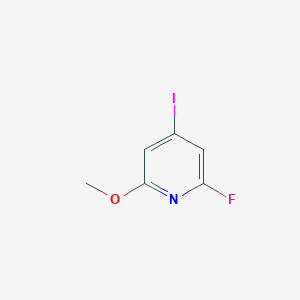
![4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B1374305.png)



